Ischemin Ischemin 5-[2-(2-amino-5-methyl-4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]-2,4-dimethylbenzenesulfonic acid is a member of benzenesulfonates.
Brand Name: Vulcanchem
CAS No.: 1357059-00-7
VCID: VC0006256
InChI: InChI=1S/C15H17N3O4S/c1-8-4-10(3)15(23(20,21)22)7-12(8)17-18-13-5-9(2)14(19)6-11(13)16/h4-7,19H,16H2,1-3H3,(H,20,21,22)
SMILES: CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)O)C
Molecular Formula: C15H17N3O4S
Molecular Weight: 335.4 g/mol

Ischemin

CAS No.: 1357059-00-7

Cat. No.: VC0006256

Molecular Formula: C15H17N3O4S

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Ischemin - 1357059-00-7

Specification

CAS No. 1357059-00-7
Molecular Formula C15H17N3O4S
Molecular Weight 335.4 g/mol
IUPAC Name 5-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid
Standard InChI InChI=1S/C15H17N3O4S/c1-8-4-10(3)15(23(20,21)22)7-12(8)17-18-13-5-9(2)14(19)6-11(13)16/h4-7,19H,16H2,1-3H3,(H,20,21,22)
Standard InChI Key UUECJWRVDTUDCB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)O)C
Canonical SMILES CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)O)C

Introduction

Chemical Structure and Properties

Ischemin is chemically identified as (E)-5-(2-Amino-4-hydroxy-5-methyl-phenylazo)-2,4-dimethyl-benzenesulfonic acid. It belongs to the class of azobenzene compounds characterized by the presence of an azo group (-N=N-) linking two aromatic rings.

Physical and Chemical Characteristics

The compound possesses several key physical and chemical properties that contribute to its biological activity, as summarized in Table 1.

Table 1: Physical and Chemical Properties of Ischemin

PropertyValue
Molecular FormulaC₁₅H₁₇N₃O₄S
Molecular Weight335.4 g/mol
CAS Number1357059-00-7
SMILES StringCC1=C(/N=N/C2=C(N)C=C(O)C(C)=C2)C=C(C(C)=C1)S(=O)(O)=O
InChI KeyUUECJWRVDTUDCB-UHFFFAOYSA-N
AppearanceNot specified in available data
Storage Temperature2-8°C
SolubilityCell-permeable

This azobenzene-based structure is critical for Ischemin's ability to interact with the acetyl-lysine binding pocket of bromodomain-containing proteins, particularly the CREB-binding protein (CBP) .

Chemical Variants

A sodium salt variant of Ischemin is also commercially available. This form, known as Ischemin sodium salt, maintains the core functional properties of Ischemin while potentially offering improved solubility characteristics . The chemical formula for the sodium salt variant is C₁₅H₁₆N₃O₄SNa with a molecular weight of 357.36 g/mol .

Mechanism of Action

Ischemin's primary mechanism involves selective binding to bromodomain-containing proteins, with particular affinity for the CBP bromodomain.

Target Specificity

Ischemin demonstrates moderate selectivity in its binding profile across different bromodomain-containing proteins, as illustrated in Table 2.

Table 2: Binding Affinity of Ischemin to Various Bromodomains

Bromodomain TargetDissociation Constant (Kd)
CBP19 μM
BAZ1B37 μM
PCAF41 μM
BRD4-170 μM
BAZ2B>100 μM

This binding profile demonstrates that Ischemin exhibits the highest affinity for the CBP bromodomain, with progressively lower affinities for BAZ1B, PCAF, BRD4-1, and BAZ2B .

Molecular Interactions

Ischemin functions by reversibly targeting the CBP-bromodomain (BRD) acetyl-lysine binding pocket. This interaction disrupts the ability of CBP to associate with its binding partners, particularly p53. By inhibiting this protein-protein interaction, Ischemin effectively alters post-translational modification states on p53 and histones, leading to downstream effects on transcriptional regulation and cellular processes .

Biological Activities

Ischemin exhibits several significant biological activities that have been documented through research investigations.

Transcriptional Regulation

One of the primary biological effects of Ischemin is its ability to inhibit p53-mediated transcriptional activity. Research has demonstrated that Ischemin blocks the interaction between CBP and p53, thereby altering p53's capacity to activate downstream target genes. Specifically, Ischemin has been shown to inhibit p53-induced p21 activation in Luc-U2OS cells with an IC₅₀ value of approximately 5 μM .

Cardioprotective Effects

Perhaps the most notable biological activity of Ischemin is its demonstrated cardioprotective effect. Studies have shown that Ischemin can suppress cardiac myocyte apoptosis under ischemic conditions. Furthermore, it has been observed to protect against Doxorubicin-induced apoptosis in cardiomyocytes in vitro .

This cardioprotective property appears to be linked to Ischemin's ability to modulate the p53 pathway, which plays a critical role in apoptotic responses to cellular stress. By inhibiting the interaction between CBP and p53, Ischemin may prevent the activation of pro-apoptotic genes that would otherwise contribute to cardiomyocyte death during ischemic events or following exposure to cardiotoxic agents like Doxorubicin .

Research Applications

Ischemin has emerged as a valuable research tool in multiple scientific contexts.

Epigenetic Research

As a bromodomain inhibitor, Ischemin provides researchers with a means to study the role of bromodomain-containing proteins, particularly CBP, in epigenetic regulation. By selectively interfering with bromodomain-acetylated lysine interactions, Ischemin allows for the examination of how these proteins contribute to histone modification and gene expression patterns .

p53 Pathway Investigation

Ischemin serves as an important molecular probe for investigating the p53 pathway and its role in cellular responses to stress. By specifically disrupting CBP-p53 interactions, researchers can isolate and study this particular node within the broader p53 signaling network .

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